molecular formula C19H26N2O5 B5540833 9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5540833
M. Wt: 362.4 g/mol
InChI Key: GTCIVEJZLXOPHO-UHFFFAOYSA-N
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Description

Spiro compounds, including diazaspiro[5.5]undecane derivatives, have garnered significant attention due to their complex structures and potential biological activities. They are characterized by their spirocyclic nature, incorporating two or more heterocyclic rings joined at a single carbon atom. The specific compound falls within this category, with its structure suggesting potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of spiro compounds like the one described involves complex chemical reactions aimed at creating the spirocyclic framework. These syntheses often employ strategies such as Michael addition or multicomponent reactions, allowing for the introduction of various substituents into the spiro skeleton. For instance, studies have described the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, indicating methods for incorporating diverse functional groups into the spiro framework (Yang et al., 2008).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Researchers have focused on synthesizing various oxime derivatives and spiro compounds with potential biological activities. For example, the synthesis of oxime derivatives from ketones with heterocyclic spiro compounds featuring barbituric acid moieties has been explored (Rahman et al., 2013). These compounds are characterized using advanced spectroscopic methods, indicating the breadth of chemical synthesis involving diazaspiro[5.5]undecane derivatives.

Potential Therapeutic Applications

Advanced Materials and Drug Delivery

Additionally, some studies focus on the application of these compounds in materials science and drug delivery systems. For example, the emulsion polymerization of 2-hydroxyethyl methacrylate with divinyl spiro[5.5]undecane derivatives has been investigated, suggesting potential uses in biomaterials and drug delivery applications (L. Nita et al., 2011).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies needed to fully understand it .

properties

IUPAC Name

1-(furan-2-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-25-12-3-9-21-14-19(6-5-16(21)22)7-10-20(11-8-19)18(24)17(23)15-4-2-13-26-15/h2,4,13H,3,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCIVEJZLXOPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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